molecular formula C16H15ClN2O3 B289299 N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide

Cat. No. B289299
M. Wt: 318.75 g/mol
InChI Key: PFTFTVJWPWQYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have a high affinity for both receptors, which results in the activation of various signaling pathways. This activation leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation, modulate immune response, and improve cognitive function. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study and understand its pharmacological properties. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a highly potent compound, which allows for the use of lower doses in experiments. However, N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several limitations, including its high lipophilicity, which makes it difficult to dissolve in aqueous solutions. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a Schedule I controlled substance, which requires special permits and licenses for its use in research.

Future Directions

There are several future directions for the study of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. One area of research is the development of more selective agonists for CB1 and CB2 receptors. Another area of research is the investigation of the potential use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative disorders. Additionally, the use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in combination with other compounds may have synergistic effects and may lead to the development of more effective therapies.

Synthesis Methods

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is synthesized by the reaction of 4-chloro-2-nitrobenzoyl chloride with pyrrolidine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with furfurylamine to yield N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. The synthesis of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various preclinical models. Its pharmacological properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, inflammation, anxiety, and neurodegenerative disorders. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been studied for its potential use in cancer therapy.

properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H15ClN2O3/c17-11-5-6-13(18-15(20)14-4-3-9-22-14)12(10-11)16(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20)

InChI Key

PFTFTVJWPWQYIN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.